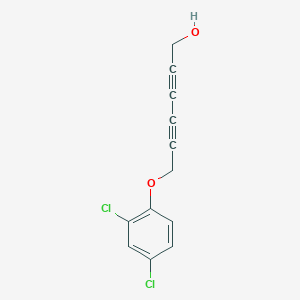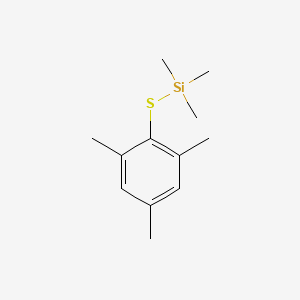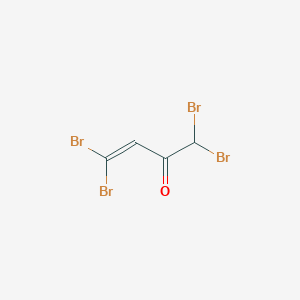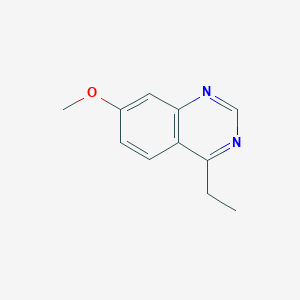![molecular formula C17H11FN2O2 B14609045 1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate CAS No. 59132-70-6](/img/structure/B14609045.png)
1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate is a complex organic compound that has garnered attention in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a diazonium group, a fluorophenyl group, and a benzofuran moiety, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the fluorophenyl group, and the generation of the diazonium ion. One common synthetic route involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions, often using fluorobenzene derivatives.
Generation of Diazonium Ion: The diazonium ion is formed by treating the amine precursor with nitrous acid under cold conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The diazonium group can participate in substitution reactions, such as Sandmeyer reactions, to introduce different substituents onto the aromatic ring.
Common reagents used in these reactions include nitrous acid, sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate involves its interaction with molecular targets through its diazonium group. The diazonium group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The fluorophenyl group enhances the compound’s stability and reactivity, while the benzofuran moiety contributes to its overall bioactivity.
Comparison with Similar Compounds
1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate can be compared with other diazonium compounds and fluorinated benzofurans. Similar compounds include:
1-Diazonio-3-[3-(4-chlorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate: This compound has a chlorophenyl group instead of a fluorophenyl group, which affects its reactivity and applications.
1-Diazonio-3-[3-(4-bromophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate:
1-Diazonio-3-[3-(4-methylphenyl)-1-benzofuran-7-yl]prop-1-en-2-olate: The methyl group alters the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its combination of a diazonium group, a fluorophenyl group, and a benzofuran moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
59132-70-6 |
|---|---|
Molecular Formula |
C17H11FN2O2 |
Molecular Weight |
294.28 g/mol |
IUPAC Name |
1-diazo-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]propan-2-one |
InChI |
InChI=1S/C17H11FN2O2/c18-13-6-4-11(5-7-13)16-10-22-17-12(2-1-3-15(16)17)8-14(21)9-20-19/h1-7,9-10H,8H2 |
InChI Key |
XKTILOCMTBUAFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CO2)C3=CC=C(C=C3)F)CC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dioxaspiro[4.5]dec-2-ene](/img/structure/B14608975.png)
![1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14608982.png)
![Diethyl [(ethoxycarbonyl)amino]propanedioate](/img/structure/B14608989.png)

![3,3'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile](/img/structure/B14609003.png)



![4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14609034.png)
![Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14609046.png)

![2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B14609053.png)

